molecular formula C22H28N4O2 B3048661 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- CAS No. 1787-05-9

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-

Cat. No. B3048661
CAS RN: 1787-05-9
M. Wt: 380.5 g/mol
InChI Key: DPKDBVSAHDKACA-UHFFFAOYSA-N
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Description

9,10-Anthracenedione is a chemical compound with the molecular formula C₁₅H₁₁NO₂ . It is also known by other names such as Anthraquinone , Anthradione , and 9,10-Dioxoanthracene . This compound belongs to the anthraquinone family and exhibits interesting biological properties.


Synthesis Analysis

The synthesis of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- involves several steps. One notable approach is the large-scale synthesis of its bis-bioreductive derivative, 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N) . This six-step synthesis yields AQ4N with an overall yield of 20% from readily available tetrachlorophthalic anhydride .


Molecular Structure Analysis

The molecule consists of 58 bonds, including 30 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 2 secondary amines (aromatic), and 2 tertiary amines . Its structure plays a crucial role in its biological activity.


Chemical Reactions Analysis

  • AQ6NO (the mono-N-oxide of AQ6) and AQ4NO (the di-N-oxide of AQ4) are designed as prodrugs for bioreductive activation in hypoxic tumor cells. Their metabolites exhibit effective topoisomerase II targeting and high cytotoxic potential .

Physical And Chemical Properties Analysis

  • IUPAC Standard InChI : InChI=1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17

Mechanism of Action

  • Enhanced Subcellular Accumulation and Nuclear Targeting : Parallel studies suggest additional roles for subcellular accumulation and nuclear targeting .

properties

IUPAC Name

1,5-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-14-26(3)4/h5-10,23-24H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKDBVSAHDKACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170525
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-

CAS RN

1787-05-9
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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